![molecular formula C19H31NO6 B1244654 Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- CAS No. 256456-73-2](/img/structure/B1244654.png)

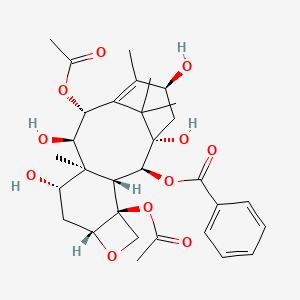

Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-

Übersicht

Beschreibung

ORG 25435 ist ein synthetisches Medikament, das von Organon International entwickelt wurde. Es wirkt als positiver allosterischer Modulator des Gamma-Aminobuttersäure-Typ-A-Rezeptors und erzeugt sedative Wirkungen . Anfänglich für den Einsatz als intravenöses Anästhetikum erforscht, zeigte ORG 25435 in frühen Studien vielversprechende Ergebnisse. Aufgrund von Nebenwirkungen wie Hypotonie und Tachykardie sowie unvorhersehbarer Pharmakokinetik bei höheren Dosen wurde es nicht für die medizinische Anwendung übernommen .

Vorbereitungsmethoden

ORG 25435 ist ein wasserlöslicher Alpha-Aminosäureester. Der Syntheseweg umfasst die Veresterung von 2,6-Dimethoxy-4-methylphenol mit (2R)-2-[Bis(2-methoxyethyl)amino]butansäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines starken Säurekatalysators und eines organischen Lösungsmittels . Industrielle Produktionsmethoden würden wahrscheinlich großtechnische Veresterungsreaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

ORG 25435 durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Diese Verbindung kann unter starken oxidativen Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Sie kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu ihren entsprechenden Alkoholen oder Aminen reduziert werden.

Substitution: ORG 25435 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Ester- und Aminofunktionellen Gruppen. Übliche Reagenzien für diese Reaktionen sind Alkylhalogenide und Nukleophile wie Amine oder Thiole.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

ORG 25435 wurde hauptsächlich für seine potenzielle Verwendung als intravenöses Anästhetikum erforscht. Es hat sich in Tierstudien und ersten Humanstudien als wirksam erwiesen . Über seine Anästhesie-Eigenschaften hinaus macht die Modulation des Gamma-Aminobuttersäure-Typ-A-Rezeptors durch ORG 25435 zu einer wertvollen Verbindung für die Untersuchung des Gamma-Aminobuttersäure-Systems in der Neurowissenschaftlichen Forschung. Seine Wasserlöslichkeit macht es auch zu einem Kandidaten für die Entwicklung neuer Anästhetika, die die Formulierungsprobleme vermeiden, die mit anderen intravenösen Anästhetika wie Propofol verbunden sind .

Wirkmechanismus

ORG 25435 entfaltet seine Wirkungen, indem es an den Gamma-Aminobuttersäure-Typ-A-Rezeptor bindet und die Reaktion des Rezeptors auf Gamma-Aminobuttersäure, den primären inhibitorischen Neurotransmitter im zentralen Nervensystem, verstärkt . Diese positive allosterische Modulation erhöht den Chloridionenstrom in die Neuronen, was zu Hyperpolarisation und reduzierter neuronaler Erregbarkeit führt. Die beteiligten molekularen Ziele umfassen die Alpha-, Beta- und Gamma-Untereinheiten des Gamma-Aminobuttersäure-Typ-A-Rezeptors .

Analyse Chemischer Reaktionen

ORG 25435 undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Reduction: It can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: ORG 25435 can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

ORG 25435 has been primarily researched for its potential use as an intravenous anesthetic. It has shown efficacy in animal studies and initial human trials . Beyond its anesthetic properties, ORG 25435’s modulation of the gamma-aminobutyric acid type A receptor makes it a valuable compound for studying the gamma-aminobutyric acidergic system in neuroscience research. Its water solubility also makes it a candidate for developing new anesthetic agents that avoid the formulation issues associated with other intravenous anesthetics like propofol .

Wirkmechanismus

ORG 25435 exerts its effects by binding to the gamma-aminobutyric acid type A receptor and enhancing the receptor’s response to gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system . This positive allosteric modulation increases the chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. The molecular targets involved include the alpha, beta, and gamma subunits of the gamma-aminobutyric acid type A receptor .

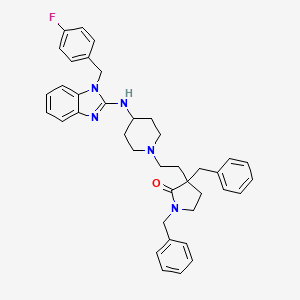

Vergleich Mit ähnlichen Verbindungen

ORG 25435 ähnelt anderen intravenösen Anästhetika wie Propofol, Etomidat und Thiopental, die ebenfalls den Gamma-Aminobuttersäure-Typ-A-Rezeptor angreifen . ORG 25435 ist einzigartig in seiner Wasserlöslichkeit, die möglicherweise die Formulierungsprobleme reduzieren könnte, die bei anderen Anästhetika auftreten. Trotz dieses Vorteils haben seine Nebenwirkungen und sein pharmakokinetisches Profil seine klinische Anwendung begrenzt .

Ähnliche Verbindungen umfassen:

Propofol: Ein weit verbreitetes intravenöses Anästhetikum mit einem schnellen Wirkungseintritt und einer kurzen Wirkungsdauer.

Etomidat: Ein intravenöses Anästhetikum, das für seine hämodynamische Stabilität bekannt ist.

Thiopental: Ein Barbiturat, das zur Einleitung der Anästhesie und für kurze chirurgische Eingriffe verwendet wird.

Die Einzigartigkeit von ORG 25435 liegt in seiner Wasserlöslichkeit und seiner spezifischen Wechselwirkung mit dem Gamma-Aminobuttersäure-Typ-A-Rezeptor, was es von diesen anderen Anästhetika unterscheidet .

Eigenschaften

CAS-Nummer |

256456-73-2 |

|---|---|

Molekularformel |

C19H31NO6 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate |

InChI |

InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1 |

InChI-Schlüssel |

GKRFHHRXDUACIN-OAHLLOKOSA-N |

SMILES |

CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |

Isomerische SMILES |

CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |

Kanonische SMILES |

CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |

| 256456-73-2 | |

Synonyme |

2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide Org 25435 Org25435 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

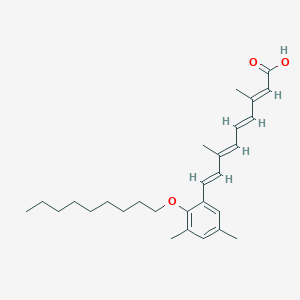

![(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid](/img/structure/B1244575.png)

![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)

![[3-Methyl-5-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-phenyl]-acetic acid](/img/structure/B1244584.png)

![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)

![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)